REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][O:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([CH:14]=[O:15])=[CH:8][C:7]=1[O:16][CH3:17].[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[OH:15][CH2:14][C:9]1[CH:10]=[C:11]([O:12][CH3:13])[C:6]([O:5][CH2:4][CH2:3][OH:2])=[C:7]([O:16][CH3:17])[CH:8]=1 |f:1.2.3.4.5.6|
|
Name
|
(4-formyl-2,6-dimethoxyphenoxy)-acetate methyl ester
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(COC1=C(C=C(C=C1OC)C=O)OC)=O
|
Name
|
|
Quantity
|
403 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 6 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
subjected to celite filtration
|
Type
|
CUSTOM
|
Details
|
Evaporation of the resultant mixture under diminished pressure
|
Type
|
CUSTOM
|
Details
|
gave a white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization of this solid from chloroform/hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=C(OCCO)C(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.346 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |